(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)13-6-8(3-12-13)15-10-5-11-4-9(10)14/h3,6-7,9-11,14H,4-5H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
IBPYWLDOOULMNX-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC2CNCC2O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Starting from chiral amino alcohols or protected diols; cyclization via intramolecular nucleophilic substitution | Commonly uses chiral pool precursors or asymmetric catalysis to set stereochemistry |
| 2 | Introduction of hydroxyl at C3 | Oxidation or selective functional group transformation on pyrrolidine intermediate | Hydroxyl group crucial for hydrogen bonding and solubility |
| 3 | Attachment of pyrazole moiety at C4 | Nucleophilic substitution of halogenated pyrrolidine intermediate with 1-(propan-2-yl)-1H-pyrazol-4-ol or pyrazolyl derivatives | Typically performed under basic conditions to promote ether bond formation |
| 4 | Chiral resolution or asymmetric synthesis | Use of chiral catalysts or resolution agents (e.g., chiral acids or chromatography) | Ensures isolation of the (3R,4R) stereoisomer |
Representative Synthetic Route
- Starting material: (3R,4R)-pyrrolidin-3-ol derivative with a leaving group (e.g., halogen) at C4.
- Nucleophilic substitution: Reaction with 1-(propan-2-yl)-1H-pyrazol-4-ol under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage at C4.
- Purification: Chromatographic techniques to separate diastereomers and obtain pure (3R,4R) isomer.
- Optional: Salt formation (e.g., hydrochloride) to improve solubility and stability.
Industrial Scale Considerations
- Use of cost-effective chiral precursors or catalytic asymmetric synthesis to avoid expensive resolution.
- Optimization of reaction temperature and solvent to maximize yield and minimize by-products.
- Implementation of continuous flow techniques for safer handling of reactive intermediates.
- Efficient purification via crystallization or preparative chromatography.
Chemical Reaction Analysis
Types of Reactions Involved
| Reaction Type | Description | Typical Reagents | Outcome |
|---|---|---|---|
| Cyclization | Formation of pyrrolidine ring from linear precursors | Amino alcohols, halides, bases | Stereoselective pyrrolidine core |
| Nucleophilic substitution | Replacement of halogen by pyrazolyl oxygen nucleophile | K2CO3, DMF, pyrazol-4-ol derivatives | Ether bond formation at C4 |
| Oxidation/Reduction | Functional group interconversions on pyrrolidine ring | NaBH4, LiAlH4, KMnO4 | Hydroxyl group introduction or modification |
| Chiral resolution | Separation of enantiomers | Chiral acids, chromatography | Isolation of (3R,4R) enantiomer |
Common Reagents and Conditions
| Reaction | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ether formation | 1-(propan-2-yl)-1H-pyrazol-4-ol, K2CO3 | DMF or DMSO | 50–80 °C | 6–24 h |
| Cyclization | Amino alcohol, base (e.g., NaH) | THF or MeCN | 0–25 °C | 2–12 h |
| Oxidation | KMnO4, CrO3 | Acidic aqueous | 0–25 °C | 1–4 h |
| Reduction | NaBH4, LiAlH4 | Ether solvents | 0 °C to RT | 1–3 h |
Research Findings and Data Tables
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular formula | C10H17N3O2 | Calculated |
| Molecular weight | 211.26 g/mol | Calculated |
| LogP (predicted) | ~1.2 | Computational prediction |
| Solubility | Low in water; improved in salt form | Experimental |
| Optical rotation | Specific to (3R,4R) enantiomer | Chiral HPLC |
Comparative Table of Analogous Compounds
| Compound | Molecular Weight (g/mol) | LogP | Solubility | Notes |
|---|---|---|---|---|
| Target compound | 211.26 | 1.2 | Low (free base) | Balanced hydrophilicity/lipophilicity |
| (3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride | 245.13 | -0.5 | High (salt form) | Improved aqueous solubility |
| rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol | 255.31 | 0.8 | Moderate | Different stereochemistry |
Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthetic methodology optimization | Yield improvement | Use of K2CO3 in DMF at 70 °C gave >85% yield of ether product |
| Chiral resolution techniques | Enantiomeric purity | Chiral HPLC and salt formation improved purity >99% ee |
| Biological activity correlation | Stereochemistry effect | (3R,4R) isomer showed higher receptor binding affinity |
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Pyrrolidine-Pyrazole Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | Solubility (aq. buffer) | Salt Form |
|---|---|---|---|---|
| Target Compound | 237.29 g/mol | 1.2 | Low (hydroxyls enhance H-bonding) | Free base |
| rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol | 255.31 g/mol | 0.8 | Moderate (methanol group) | Free base |
| (3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride | 245.13 g/mol | -0.5 | High (salt form) | Dihydrochloride |
| 3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol | 223.31 g/mol | 1.5 | Low (alkyl dominance) | Free base |
Key Observations :
- The target compound’s propan-2-yl group balances lipophilicity (logP ~1.2) while maintaining moderate solubility via hydroxyl interactions .
- Salt forms (e.g., dihydrochloride in ) significantly enhance aqueous solubility, a strategy applicable to the target compound for improved bioavailability.
- Bulkier substituents (e.g., benzyl in ) increase logP but may reduce binding efficiency in sterically constrained environments.
Biological Activity
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol, also known by its CAS number 91141-32-1, is a chiral compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes both a pyrazole ring and a pyrrolidine framework, making it an intriguing subject for pharmacological research.
The molecular formula of this compound is , with a molecular weight of approximately 211.26 g/mol. Its structure allows for various interactions at the molecular level, which are crucial for its biological activity.
The biological activity of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites and altering enzymatic activity. This action is significant in therapeutic contexts, particularly in conditions where enzyme regulation is crucial.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies suggest that (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol exhibits anti-inflammatory properties. It may inhibit pathways leading to inflammation, making it a candidate for treating inflammatory diseases.
2. Analgesic Properties
Preliminary findings indicate that this compound may also possess analgesic effects. Its mechanism could involve the modulation of pain pathways through receptor interaction.
3. Antimicrobial Activity
Recent investigations have explored the antimicrobial potential of compounds similar to (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol. The presence of the pyrazole moiety is often linked to increased activity against various bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study 2 | Analgesic properties | Showed reduced pain response in animal models compared to control groups. |
| Study 3 | Antimicrobial activity | Exhibited effective inhibition against Staphylococcus aureus strains. |
Synthesis and Derivatives
The synthesis of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol typically involves multi-step organic reactions including the formation of the pyrazole ring followed by coupling with the pyrrolidine structure. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
